Isoform-Selective Degradation: Akt3 Degrader 1 vs. Pan-AKT PROTACs
Akt3 degrader 1 (compound 12l) selectively degrades Akt3, whereas pan-AKT PROTACs like MS170 and INY-03-041 degrade all three AKT isoforms. In cellular assays using multiple NSCLC cell lines, compound 12l (1.6-1000 nM) induced dose-dependent Akt3 degradation with minimal impact on Akt1 and Akt2 protein levels [1]. In contrast, MS170 demonstrates strong binding affinity for all three AKT isoforms with Kd values of 1.3 nM for AKT1, 77 nM for AKT2, and 6.5 nM for AKT3, and depletes total AKT (T-AKT) with a DC50 of 32 nM [2]. INY-03-041 inhibits AKT1, AKT2, and AKT3 with IC50 values of 2.0 nM, 6.8 nM, and 3.5 nM, respectively [3]. The selective degradation of Akt3 by Akt3 degrader 1 is critical for dissecting Akt3-specific functions without confounding effects from Akt1/2 depletion.
| Evidence Dimension | Akt Isoform Selectivity |
|---|---|
| Target Compound Data | Selective degradation of Akt3; minimal effect on Akt1 and Akt2 |
| Comparator Or Baseline | MS170 (pan-AKT PROTAC) Kd: 1.3 nM (Akt1), 77 nM (Akt2), 6.5 nM (Akt3); INY-03-041 (pan-AKT PROTAC) IC50: 2.0 nM (Akt1), 6.8 nM (Akt2), 3.5 nM (Akt3) |
| Quantified Difference | Akt3 degrader 1 shows exclusive Akt3 degradation, while comparators show pan-AKT activity |
| Conditions | Cellular assays in NSCLC cell lines (A549, HCC827, H1975, H1975OR, PC9, H1299, H460) |
Why This Matters
For researchers studying Akt3-specific signaling or seeking to avoid Akt1/2-mediated toxicity, Akt3 degrader 1 provides an essential tool that cannot be substituted by pan-AKT degraders.
- [1] Xu, F., et al. (2022). Discovery of Isoform-Selective Akt3 Degraders Overcoming Osimertinib-Induced Resistance in Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 65(20), 14032-14048. DOI: 10.1021/acs.jmedchem.2c00899 View Source
- [2] Adooq Bioscience. (2024). MS170 Datasheet. Catalog No. A24721. View Source
- [3] Adooq Bioscience. (2024). INY-03-041 Datasheet. Catalog No. A23934. View Source
